Peroxide, acetyl cyclohexylsulfonyl

描述

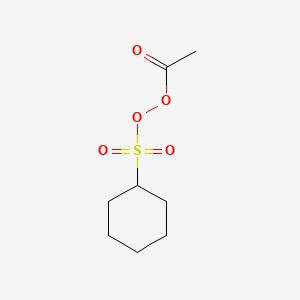

Structure

3D Structure

属性

CAS 编号 |

3179-56-4 |

|---|---|

分子式 |

C8H14O5S |

分子量 |

222.26 g/mol |

IUPAC 名称 |

cyclohexylsulfonyl ethaneperoxoate |

InChI |

InChI=1S/C8H14O5S/c1-7(9)12-13-14(10,11)8-5-3-2-4-6-8/h8H,2-6H2,1H3 |

InChI 键 |

BSVQJWUUZCXSOL-UHFFFAOYSA-N |

SMILES |

CC(=O)OOS(=O)(=O)C1CCCCC1 |

规范 SMILES |

CC(=O)OOS(=O)(=O)C1CCCCC1 |

外观 |

Solid powder |

其他CAS编号 |

3179-56-4 |

物理描述 |

This liquid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a water slurry. |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Acetyl cyclohexanesulfonyl peroxide |

产品来源 |

United States |

Synthetic Methodologies for Peroxide, Acetyl Cyclohexylsulfonyl

Established Laboratory Synthesis Routes for Acetyl Cyclohexylsulfonyl Peroxide

Detailed laboratory procedures for the synthesis of acetyl cyclohexylsulfonyl peroxide are not extensively documented in publicly available literature. However, its structure suggests a synthesis route involving the reaction of a cyclohexylsulfonyl-containing precursor with an acetylating peroxy-reagent. A plausible approach, drawing parallels from the synthesis of other organic peroxides like diacetyl peroxide, would involve the reaction of a cyclohexylsulfonate derivative with a source of peroxyacetic acid or its equivalent. yale.edugoogle.com

One can conceptualize a synthesis based on the reaction of cyclohexanesulfonyl chloride with peroxyacetic acid in the presence of a base to neutralize the generated hydrochloric acid. Alternatively, the reaction of a salt of cyclohexanesulfonic acid with an acetylating agent and a peroxide source could be envisioned.

A general analog for the formation of the acetyl peroxide moiety is the reaction of acetic anhydride (B1165640) with a hydroperoxide. For instance, the synthesis of diacetyl peroxide can be achieved by reacting acetic anhydride with sodium peroxide. google.com A similar strategy could theoretically be adapted for acetyl cyclohexylsulfonyl peroxide, where a cyclohexylsulfonyl hydroperoxide would react with acetic anhydride.

Table 1: Potential Laboratory Synthesis Reactants

| Cyclohexylsulfonyl Precursor | Peroxy/Acetylating Reagent |

| Cyclohexanesulfonyl chloride | Peroxyacetic acid |

| Sodium cyclohexanesulfonate | Acetylating agent + Peroxide |

| Cyclohexylsulfonyl hydroperoxide | Acetic anhydride |

It is crucial to note that all reactions involving the formation of peroxides must be conducted under controlled temperature conditions due to their thermal sensitivity. chemicalbook.comchemicalbook.com

Industrial-Scale Preparation Techniques and Engineering Considerations for Peroxide, Acetyl Cyclohexylsulfonyl

The industrial production of acetyl cyclohexylsulfonyl peroxide is fraught with challenges due to the compound's explosive nature. nj.gov While specific industrial processes for this compound are proprietary, general principles for the manufacturing of organic peroxides apply. These processes prioritize safety through strict control of reaction parameters and specialized equipment.

Engineering Considerations:

Reactor Design: Reactors are typically designed to handle high pressures and provide efficient heat removal. Jacketed vessels with cooling systems are standard to maintain low temperatures and prevent thermal runaway. Continuous flow reactors are increasingly being adopted for the synthesis of hazardous compounds like organic peroxides as they offer better temperature control and smaller reaction volumes, minimizing the risk of large-scale explosions. researchgate.nettue.nl

Material of Construction: Stainless steel or other non-reactive materials are used to prevent catalytic decomposition of the peroxide.

Process Control: Automated systems for monitoring temperature, pressure, and reactant concentrations are essential for safe operation. Emergency shutdown systems are a critical component of the process design.

Solvent Selection: The reaction is often carried out in a solvent that can dissolve the reactants and help dissipate heat. The choice of solvent is critical; for instance, water-insoluble esters are used in some acetyl peroxide syntheses to facilitate product separation. yale.edu

Storage and Transportation: Due to its instability, acetyl cyclohexylsulfonyl peroxide is often produced as a solution or a water slurry to reduce the risk of shock-induced decomposition. chemicalbook.comchemicalbook.com It is stored at low temperatures and transported under controlled conditions.

Novel Synthetic Approaches and Derivatization Strategies for Acetyl Cyclohexylsulfonyl Peroxide Analogs

Research into novel synthetic methods for organic peroxides often focuses on improving safety, efficiency, and selectivity. For sulfonyl-containing compounds, non-oxidative approaches for the formation of the sulfone group are well-established, such as the sulfonylation of aromatic compounds with arenesulfonyl halides. jchemrev.com

For the peroxide moiety, recent advances include the use of heterogeneous catalysts to improve the safety and sustainability of the process. polymtl.ca The development of new water-soluble organic peroxides with tailored properties has also been a subject of research, achieved by incorporating groups like quaternary ammonium (B1175870) or polyethylene (B3416737) glycol moieties. nih.gov

Derivatization Strategies for Analogs:

The synthesis of analogs of acetyl cyclohexylsulfonyl peroxide could involve modifications to both the cyclohexylsulfonyl and the acetyl peroxide parts of the molecule.

Modification of the Cyclohexyl Ring: Introduction of substituents on the cyclohexyl ring could be used to modulate the solubility and reactivity of the peroxide.

Varying the Acyl Group: Replacing the acetyl group with other acyl groups (e.g., benzoyl) would lead to a series of acyl sulfonyl peroxides with different decomposition kinetics.

Alternative Sulfonyl Groups: The cyclohexylsulfonyl group could be replaced with other alkyl or aryl sulfonyl groups to fine-tune the properties of the resulting peroxide.

These novel approaches and derivatization strategies aim to develop new peroxides with improved performance characteristics for various applications, including as polymerization initiators with specific decomposition temperatures.

Purification and Characterization of Synthetic Products for Research Purity

Achieving high purity is critical for the safe handling and effective use of acetyl cyclohexylsulfonyl peroxide in research. The purification process must be carefully designed to avoid concentrating the peroxide to dangerous levels. yale.edu

Purification Methods:

Washing: The crude product can be washed with water to remove water-soluble impurities. For water-insoluble organic peroxides, washing with a dilute solution of sodium metabisulfite (B1197395) or ferrous sulfate (B86663) can help remove peroxide impurities. ubc.ca A German patent describes a process for purifying organic peroxides containing water by adding a soluble sulfate and stirring, followed by decantation. google.com

Recrystallization: If the peroxide is a solid, recrystallization from a suitable solvent at low temperatures can be employed. However, care must be taken to avoid evaporation to dryness.

Column Chromatography: Passing the solvent containing the peroxide through a column of activated alumina (B75360) can be an effective method for removing impurities. ubc.ca

Characterization Techniques:

The characterization of acetyl cyclohexylsulfonyl peroxide would involve a combination of spectroscopic and analytical methods to confirm its structure and purity.

Table 2: Analytical Techniques for Characterization

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity of atoms. |

| Infrared (IR) Spectroscopy | Identifies the presence of functional groups such as C=O (carbonyl) and S=O (sulfonyl). |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern of the molecule. |

| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the compound and to separate it from any byproducts. |

Due to the hazardous nature of pure organic peroxides, these characterization techniques are often performed on dilute solutions of the compound.

Decomposition Kinetics and Mechanistic Pathways of Peroxide, Acetyl Cyclohexylsulfonyl

Thermal Decomposition Studies of Acetyl Cyclohexylsulfonyl Peroxide and Determination of Activation Parameters

The thermal stability of acetyl cyclohexylsulfonyl peroxide (CHSP) is a key parameter for its practical application. Thermal decomposition studies focus on quantifying the rate at which the molecule breaks down at various temperatures. This breakdown is a first-order reaction, meaning the rate of decomposition is directly proportional to the concentration of the peroxide.

A study on the kinetics of the thermal decomposition of acetyl cyclohexylsulfonyl peroxide, with the structure cyclo-C6H11S(O2)OOC(O)CH3, was conducted to determine these parameters. researchgate.net The research established the rate constants for its monomolecular decomposition (k1) and its reaction with methyl radicals (k3). researchgate.net The temperature dependence of these rate constants provides insight into the energy requirements of the decomposition process.

The activation parameters, such as activation energy (Ea), are crucial for predicting the peroxide's behavior under different thermal conditions. The activation energy represents the minimum energy required to initiate the decomposition. For the monomolecular decomposition of CHSP, the activation energy has been determined, providing a quantitative measure of its thermal lability. researchgate.net

Table 1: Temperature Dependence of Rate Constants for Acetyl Cyclohexylsulfonyl Peroxide Decomposition

| Rate Constant | Temperature Range (K) | Equation | Activation Energy (kJ/mol) |

|---|---|---|---|

| k1 (Monomolecular Decomposition) | 323–353 (in O2) | log k1 = (14.5 ± 2.9) - (113.8 ± 9.2)/RT | 113.8 ± 9.2 |

| k1 (Monomolecular Decomposition) | 323–343 (in Ar) | log k1 = (14.5 ± 2.9) - (113.8 ± 9.2)/RT | 113.8 ± 9.2 |

| k3 (Reaction with CH3·) | 323–353 (in O2) | log k3 = (7.8 ± 1.1) - (24.3 ± 3.3)/RT | 24.3 ± 3.3 |

Data sourced from a study on the kinetics of thermal decomposition of acetyl-cyclo-hexylsulfonylperoxide. researchgate.net

Influence of Solvent Environment on Thermolysis Kinetics

The solvent in which the decomposition of acetyl cyclohexylsulfonyl peroxide occurs can significantly influence the reaction kinetics. The polarity, viscosity, and radical-scavenging ability of the solvent can affect the stability of the peroxide and the subsequent reactions of the generated radicals.

Research has shown that the decomposition of similar peroxides, like diacetyl peroxide, is essentially a first-order reaction in various solvents including isooctane, cyclohexane, and benzene. lookchem.com However, deviations can occur, with the first-order rate constant sometimes increasing with a higher initial concentration of the peroxide, suggesting an induced decomposition pathway. lookchem.com In the specific case of acetyl cyclohexylsulfonyl peroxide, studies have been conducted in solvents like dichlorobenzene (C6H4Cl2) under different atmospheric conditions (oxygen and argon), indicating that the reaction medium is a critical factor in the thermolysis kinetics. researchgate.net The presence of oxygen, for example, can lead to the formation of peroxy radicals, altering the reaction pathways compared to an inert atmosphere like argon.

Experimental Methodologies for Determining Thermal Decomposition Kinetics of Acetyl Cyclohexylsulfonyl Peroxide

Several experimental techniques are employed to determine the thermal decomposition kinetics of peroxides. These methods typically monitor the disappearance of the peroxide or the appearance of decomposition products over time at a constant temperature.

One common approach involves titration , where the concentration of the peroxide is determined at different time intervals by chemical means. pbworks.com For instance, aliquots of the reaction mixture can be withdrawn at set times and the remaining peroxide concentration determined through iodometric titration.

Another powerful technique is Differential Scanning Calorimetry (DSC) . dlr.de DSC measures the heat flow associated with the decomposition of a small sample as it is heated at a constant rate. dlr.de The resulting exothermic peak can be analyzed to determine kinetic parameters like the activation energy. dlr.de

Spectroscopic methods , such as UV-Vis or IR spectroscopy, can also be used to follow the decomposition by monitoring the change in absorbance of a characteristic peak of the peroxide. For reactions that generate gaseous products, the rate of decomposition can be determined by measuring the volume or pressure of the gas evolved over time. acs.org This can be achieved using a gas burette or a pressure sensor interfaced with a computer. acs.org

Radical Generation Mechanisms via Peroxide, Acetyl Cyclohexylsulfonyl Decomposition

The primary utility of acetyl cyclohexylsulfonyl peroxide lies in its ability to generate free radicals upon decomposition. These radicals are highly reactive species that can initiate a variety of chemical reactions, most notably polymerization.

Homolytic Cleavage of the Peroxy O-O Bond in Acetyl Cyclohexylsulfonyl Peroxide

The decomposition of acetyl cyclohexylsulfonyl peroxide is initiated by the homolytic cleavage of the weak oxygen-oxygen (O-O) single bond. researchgate.netrsc.org This process involves the symmetrical breaking of the bond, where each oxygen atom retains one of the bonding electrons, resulting in the formation of two radicals. rsc.org

cyclo-C6H11S(O2)OOC(O)CH3 → cyclo-C6H11S(O2)O• + •OC(O)CH3

This initial fragmentation yields a cyclohexylsulfonyloxy radical and an acetyloxy radical. The energy required for this bond cleavage is the activation energy of the decomposition reaction. lookchem.com The relatively low bond dissociation energy of the peroxide O-O bond makes compounds like acetyl cyclohexylsulfonyl peroxide effective radical initiators at moderate temperatures. lookchem.com Studies on analogous peroxides have extensively detailed this fundamental cleavage step as the key to initiating radical reactions. rsc.orgrsc.orgfu-berlin.de

Formation and Reactivity of Cyclohexylsulfonyl Radicals

Following the initial homolytic cleavage of the O-O bond, the resulting radicals can undergo further reactions. The acetyloxy radical (CH3COO•) is known to be unstable and can rapidly decarboxylate to form a highly reactive methyl radical (•CH3) and carbon dioxide.

CH3COO• → •CH3 + CO2

The cyclohexylsulfonyloxy radical (cyclo-C6H11S(O2)O•) can also undergo fragmentation. The precise reactivity of the cyclohexylsulfonyl radical (cyclo-C6H11SO2•), which would be formed from the loss of an oxygen atom or other rearrangements, is a subject of interest. Sulfonyl radicals, in general, are key intermediates in many organic transformations. rsc.org They can participate in addition reactions with alkenes and alkynes, as well as hydrogen atom abstraction reactions. The specific pathways and rates of reaction for the cyclohexylsulfonyl radical will depend on the reaction conditions and the other chemical species present in the medium.

Reaction Pathways and Byproduct Formation in this compound Decomposition

The decomposition of acetyl cyclohexylsulfonyl peroxide is a nuanced process that yields a range of reaction products. A thorough understanding of these pathways and the byproducts formed is essential for managing its reactivity and ensuring safe handling and application.

Elucidation of Reaction Products and Their Analytical Characterization

The thermal decomposition of acetyl cyclohexylsulfonyl peroxide in a solution proceeds through the initial homolytic cleavage of the weak oxygen-oxygen bond. This primary step generates an acetyloxy radical and a cyclohexylsulfonyloxy radical. These highly reactive intermediates can then participate in various subsequent reactions, such as decarboxylation, hydrogen abstraction, and combination reactions.

Key byproducts identified from the decomposition process in different solvents include cyclohexanesulfonic acid, carbon dioxide, and methane. lookchem.com The specific reaction environment significantly influences the decomposition pathway and the resulting product distribution.

Analytical Techniques for Identifying Decomposition Byproducts of Acetyl Cyclohexylsulfonyl Peroxide

A combination of chromatographic and spectroscopic methods is crucial for the comprehensive identification and quantification of the byproducts generated during the decomposition of acetyl cyclohexylsulfonyl peroxide.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for separating the complex mixture of decomposition products.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying volatile and semi-volatile byproducts. This method separates compounds in the gas phase and provides mass spectra for their identification.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is employed to identify the functional groups present in the decomposition mixture, confirming the presence of expected byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed structural information about the isolated decomposition products, confirming their exact chemical structures. The decomposition of similar peroxides has been studied using NMR, highlighting its utility in tracking reaction progress and identifying products. researchgate.net

Table 1: Analytical Techniques for Byproduct Identification

| Analytical Technique | Purpose in Decomposition Studies | Typical Byproducts Identified |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile products. | Cyclohexanesulfonic acid, residual acetyl cyclohexylsulfonyl peroxide. lookchem.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile and semi-volatile byproducts. | Methane, carbon dioxide. lookchem.com |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group analysis of the product mixture. | Confirmation of sulfonyl, carbonyl, and hydroxyl groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of isolated byproducts and reaction monitoring. researchgate.net | Precise structure of cyclohexanesulfonic acid and other organic products. |

Quantum-Chemical and Computational Studies on this compound Decomposition

Computational chemistry provides powerful methodologies to investigate the decomposition mechanisms of acetyl cyclohexylsulfonyl peroxide at the molecular level. These theoretical studies offer insights into reaction energetics, transition states, and the electronic structure of the involved chemical species, thereby complementing experimental findings.

Density Functional Theory (DFT) Applications to Acetyl Cyclohexylsulfonyl Peroxide

Density Functional Theory (DFT) has become a standard method for studying the decomposition of peroxides. DFT calculations are utilized to determine the geometric and electronic structures of the reactant, intermediates, and transition states along the decomposition pathway. By mapping the potential energy surface, researchers can identify the most probable decomposition routes. These calculations can predict critical parameters such as bond dissociation energies, activation energies, and reaction enthalpies, which are fundamental to understanding the kinetics of the decomposition process. DFT has been successfully applied to study the decomposition of other peroxides and related chemical systems. researchgate.net

B3LYP Calculations for Mechanistic Insights into Peroxide Decomposition

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional within the DFT framework that has proven effective in studying the decomposition of peroxides. researchgate.net B3LYP calculations offer a favorable balance between computational expense and accuracy for many organic reactions.

In the context of acetyl cyclohexylsulfonyl peroxide, B3LYP calculations can be used to investigate the initial homolytic cleavage of the O-O bond. These computations can determine the energy barrier for this step, a key determinant of the peroxide's thermal stability. Furthermore, B3LYP can be employed to explore the subsequent reactions of the resulting radicals, such as decarboxylation and hydrogen abstraction. By comparing the calculated activation energies for various potential pathways, a more detailed and quantitative understanding of the reaction mechanism can be developed. For instance, these calculations can help elucidate whether the decomposition follows a concerted or a stepwise mechanism. researchgate.net

Table 2: Computational Methods in Decomposition Studies

| Computational Method | Application | Key Insights Provided |

| Density Functional Theory (DFT) | Investigation of electronic structure and reaction pathways. researchgate.net | Bond dissociation energies, activation energies, simulated vibrational spectra. |

| B3LYP Functional | Mechanistic studies of peroxide decomposition. researchgate.net | Energy barriers for O-O bond homolysis, comparison of competing reaction pathways. |

Peroxide, Acetyl Cyclohexylsulfonyl As a Free Radical Polymerization Initiator

Fundamental Principles of Free Radical Initiation by Acetyl Cyclohexylsulfonyl Peroxide

Free radical polymerization is a type of polyaddition reaction where unsaturated monomers react without the separation of byproducts. pergan.com The process is initiated by substances that can generate radical species under controlled conditions. pergan.com Organic peroxides, such as acetyl cyclohexylsulfonyl peroxide, serve this function through the thermal decomposition of their peroxide bond (-O-O-). researchgate.netpergan.com

The initiation process begins with the homolytic cleavage of the weak oxygen-oxygen bond upon heating. This decomposition generates two oxygen-centered radicals. pergan.com These initial radicals can be unstable and may undergo further reactions to form more stable carbon-centered radicals, which then react with monomer units to begin the polymerization chain reaction. pergan.com The selection of a specific peroxide initiator is critical and depends on the desired reaction temperature and the specific polymerization process being used. researchgate.netpergan.com The goal is to choose an initiator that is stable at room temperature but decomposes at a practical rate at the processing temperature to generate a sufficient amount of free radicals. echemi.com

Acetyl cyclohexylsulfonyl peroxide is part of a class of organic peroxides that are effective in initiating the polymerization and/or cross-linking of various resin media. cas.org Its structure, featuring both an acetyl group and a cyclohexylsulfonyl group attached to the peroxide linkage, influences its decomposition behavior and suitability for specific applications.

Kinetics and Mechanism of Monomer Polymerization Initiated by Acetyl Cyclohexylsulfonyl Peroxide

The rate at which an initiator decomposes is a critical factor in polymerization kinetics. A kinetic study of the thermal decomposition of acetyl cyclohexylsulfonyl peroxide (SP) was conducted in a dichlorobenzene solution. catalysis.ru The research, performed in both oxygen and argon atmospheres, determined the rate constants for the initiator's monomolecular decomposition (k₁) as well as its reaction with methyl radicals (k₃). catalysis.ru The temperature dependencies for these rate constants were also described, providing crucial data for modeling its behavior in a polymerization system. catalysis.ru

The general mechanism for initiation by an acyl sulfonyl peroxide involves the initial homolytic cleavage of the O-O bond:

Step 1: Homolysis The primary step is the breaking of the peroxide bond to form an acyloxy radical and a cyclohexylsulfonyloxy radical.

CH₃C(O)O-OS(O)₂C₆H₁₁ → CH₃C(O)O• + •OS(O)₂C₆H₁₁

Step 2: Secondary Reactions The initially formed radicals can then initiate polymerization directly or undergo further decomposition. For instance, the acyloxy radical can lose a molecule of carbon dioxide to form a methyl radical (CH₃•), and the sulfonyloxy radical can lose sulfur dioxide to form a cyclohexyl radical (C₆H₁₁•). These new, more stable carbon-centered radicals are often the primary species that attack the monomer double bonds.

Control of Polymerization Processes Using Acetyl Cyclohexylsulfonyl Peroxide

Effective control over the polymerization process is essential for producing polymers with desired properties and ensuring reactor safety. The choice and handling of the initiator are central to this control.

In conventional batch polymerization, particularly for PVC, the entire amount of initiator is added at the beginning of the reaction. catalysis.ru This can lead to a rapid initial reaction rate, generating a significant amount of heat that can exceed the reactor's cooling capacity, thereby limiting productivity. echemi.comcatalysis.ru

A more advanced strategy to control the polymerization rate and manage heat is Continuous Initiator Dosing (CiD). catalysis.runih.gov In this process, an initiator with a very short half-life at the reaction temperature is added continuously or intermittently to the reactor. This approach allows the rate of radical generation, and thus the rate of polymerization, to be kept constant at the maximum level permitted by the reactor's heat removal capability. researchgate.net By simply starting and stopping the initiator feed, the reaction can be precisely controlled. catalysis.ru This method leads to a significant reduction in polymerization time and improves process safety. researchgate.netnih.gov

The most important indicator of an initiator's activity is its half-life (t₁/₂), defined as the time required for 50% of the initial quantity of peroxide to decompose at a specific temperature. echemi.com This parameter is crucial for selecting the appropriate initiator for a given monomer and polymerization temperature. researchgate.net Initiators are often categorized by the temperature at which their half-life is one hour.

For processes like Continuous Initiator Dosing, "extremely fast" initiators are used, which are defined as having a half-life between 0.0001 and 0.05 hours (0.36 to 180 seconds) at the polymerization temperature. The use of such fast-decomposing initiators allows for tight control over the radical concentration in the reactor. nih.gov The table below shows typical half-life data for various organic peroxide initiators used in polymerization, illustrating the range of activities available.

Note: Data is representative of classes of organic peroxides and sourced from industry literature. Half-life can vary with the solvent used.

Polymerization reactions are highly exothermic, and the effective removal of this heat is a primary factor determining the productivity of a polymerization reactor. echemi.com In conventional batch processes, the reaction rate often has to be limited to prevent a dangerous temperature increase. catalysis.ru The management of this heat is improved in suspension and emulsion polymerization processes compared to bulk polymerization due to the presence of a heat-transfer medium like water. researchgate.net

Continuous dosing of a fast initiator like acetyl cyclohexylsulfonyl peroxide provides a superior method for managing heat generation. catalysis.runih.gov By controlling the initiator feed rate, the heat production in the reactor is controlled and evenly distributed over time. catalysis.ru This allows the reactor to be operated at its maximum cooling capacity for a larger portion of the batch time, significantly increasing output without compromising safety. nih.gov

Impact of Acetyl Cyclohexylsulfonyl Peroxide on Resulting Polymer Characteristics

The choice of initiator can influence the final properties of the polymer, such as its molecular weight, molecular weight distribution (MWD), and thermal stability. researchgate.netchemicalbook.com In the polymerization of vinyl chloride, the initiator system affects the K-value of the resulting PVC resin, which is related to its molecular weight. chemicalbook.com

The molecular weight distribution, or polydispersity (Mw/Mn), is a key characteristic of a polymer. The MWD of PVC is affected by polymerization kinetics, including termination and chain transfer reactions. researchgate.net The polydispersity of suspension PVC tends to increase with increasing molecular weight (K value). researchgate.net This can be attributed to a reduced termination rate at higher molecular weights due to decreased chain mobility and the potential for long-chain branching. researchgate.net The consistent radical flux provided by continuous dosing of an initiator can lead to a more uniform MWD.

Furthermore, the type and amount of residual initiator left at the end of the reaction can impact the polymer's quality. Using a highly active initiator in a controlled dosing process can result in very low residual initiator levels, which can improve the resin's color and thermal properties. chemicalbook.com The use of peroxides can also be part of a curative system to induce crosslinking in polymers, which can enhance properties such as tensile strength and tear resistance.

Molecular Weight Control and Polydispersity in Polymers

The molecular weight and polydispersity index (PDI) of a polymer are critical properties that are significantly influenced by the kinetics of the polymerization reaction. The choice of initiator, its concentration, and the reaction temperature are primary levers for controlling these characteristics. In free-radical polymerization, a higher initiator concentration generally leads to a higher concentration of growing polymer chains, which in turn results in a lower average molecular weight.

Acetyl cyclohexylsulfonyl peroxide is recognized as a highly active initiator with a short half-life, making it suitable for processes that aim to maximize reactor productivity. scribd.com The rate of decomposition of the initiator directly affects the rate of initiation. A faster initiation rate can lead to the rapid generation of a large number of polymer chains. If the rate of propagation is not correspondingly high, this can result in polymers with lower molecular weight. Conversely, to achieve high molecular weight polymers, the concentration of this highly active initiator would need to be carefully controlled and kept low to limit the number of chains initiated simultaneously. The PDI, which measures the breadth of the molecular weight distribution, is also tied to the reaction kinetics; stable reaction temperatures and constant rates of initiation and propagation are necessary to achieve a narrow PDI.

Strategies for Reduction of Residual Monomer Content in Polymer Products

Minimizing the residual monomer content in the final polymer product is crucial for both product quality and safety. The primary strategy to achieve low residual monomer is to drive the polymerization reaction to the highest possible conversion. The efficiency and activity of the initiator play a pivotal role in this process.

Due to its high reactivity, acetyl cyclohexylsulfonyl peroxide can sustain a high polymerization rate, helping to achieve high monomer conversion in a shorter reaction time. scribd.com However, as conversion increases, the reaction rate often slows down due to the depletion of monomer and increased viscosity of the medium. dokumen.pub In some industrial processes, achieving the final few percent of conversion is uneconomical due to the long reaction times required. dokumen.pub In such cases, the unreacted monomer is typically removed after polymerization through processes like stripping and drying. scribd.com The effectiveness of these post-polymerization steps depends on the morphology of the polymer particles, which is influenced by the polymerization conditions established by the initiator. Some processes may also face challenges where the residual monomer is difficult to remove from the resin, underscoring the importance of the initial polymerization setup. google.com

Influence on Polymer Heat Stability and Performance

The thermal stability of a polymer is a critical performance characteristic, particularly for materials like polyvinyl chloride (PVC), which can be susceptible to thermal degradation during processing. The choice of initiator can influence this property. The initiator's decomposition fragments can potentially be incorporated into the polymer backbone as end groups, which may affect stability.

In the case of PVC produced using acetyl cyclohexylsulfonyl peroxide, the subsequent treatment of the polymer can significantly impact its thermal properties. For instance, the addition of an organic reducing agent to the polymerization system after a certain conversion rate has been reached can affect the thermal stability of the final vinyl chloride polymer. google.com The amount of such an additive must be carefully controlled, as excessive amounts may adversely affect thermal stability. google.com This indicates that the chemical environment during and immediately after polymerization, which is initiated by acetyl cyclohexylsulfonyl peroxide, is a key factor in determining the ultimate performance and heat stability of the polymer.

Specific Applications in Vinyl Monomer Polymerization

Acetyl cyclohexylsulfonyl peroxide is prominently used in the polymerization of vinyl monomers, especially vinyl chloride. Its effectiveness is demonstrated in various polymerization techniques, including bulk and suspension methods.

Bulk Polymerization of Vinyl Chloride Monomer (VCM) for Polyvinyl Chloride (PVC) Production

Bulk polymerization of VCM is a process carried out in the absence of a solvent or aqueous phase, where the polymer is insoluble in its own monomer and precipitates as it forms. thieme-connect.de Acetyl cyclohexylsulfonyl peroxide has been successfully used as an initiator in this method, often in combination with other peroxides to control the reaction rate.

One documented method involves charging a polymerization autoclave with liquid vinyl chloride and a dual initiator system consisting of acetyl cyclohexylsulfonyl peroxide and diethyl peroxydicarbonate. thieme-connect.de The polymerization is initiated with high agitation, which is later reduced after about 10% monomer conversion. The reaction proceeds until approximately 70% conversion is achieved, at which point it is terminated by cooling. The unreacted vinyl chloride monomer is then removed under reduced pressure to isolate the final PVC polymer. thieme-connect.de

Table 1: Example of Bulk Polymerization of VCM

| Component | Quantity | Role |

| Vinyl Chloride | 125 kg | Monomer |

| Acetyl Cyclohexylsulfonyl Peroxide | 3.47 g | Initiator |

| Diethyl Peroxydicarbonate | 11.1 g | Co-initiator |

| Data sourced from a specific documented polymerization method. thieme-connect.de |

Suspension Polymerization Systems Employing Acetyl Cyclohexylsulfonyl Peroxide

Suspension polymerization is the most common commercial method for producing PVC, and acetyl cyclohexylsulfonyl peroxide is a frequently cited initiator for this process. google.comdokumen.pub In this system, liquid VCM is dispersed as fine droplets in water by a combination of vigorous stirring and the use of suspending agents or protective colloids. google.com The monomer-soluble initiator, acetyl cyclohexylsulfonyl peroxide, is dissolved within these monomer droplets.

Polymerization is initiated by heating the aqueous suspension, causing the peroxide to decompose into free radicals within the VCM droplets. The reaction proceeds, converting the droplets from liquid monomer into solid polymer particles, which are maintained in suspension by the protective colloids and agitation. The surrounding water acts as an efficient heat transfer medium, allowing for excellent temperature control, which is crucial for safety and for producing a polymer with desired properties. dokumen.pub

Table 2: Typical Components in VCM Suspension Polymerization

| Component | Type | Function |

| Continuous Phase | Water | Heat transfer medium, disperses monomer |

| Dispersed Phase | Vinyl Chloride Monomer (VCM) | Monomer |

| Initiator | Acetyl Cyclohexylsulfonyl Peroxide | Monomer-soluble source of free radicals |

| Suspending Agent | e.g., Partially saponified polyvinyl acetate, cellulose ethers | Stabilizes monomer droplets, prevents coalescence |

| This table represents a generalized system; specific formulations can vary. google.comthieme-connect.de |

Polyacrylate Synthesis Initiated by Acetyl Cyclohexylsulfonyl Peroxide

While acetyl cyclohexylsulfonyl peroxide is a well-established initiator for vinyl chloride polymerization, its use in the synthesis of polyacrylates is not widely documented in the reviewed scientific literature. Polyacrylates are also commonly produced via free-radical polymerization, and various organic peroxides serve as effective initiators for these systems. The principles of initiation are similar, requiring the thermal decomposition of the peroxide to generate radicals that react with the acrylic monomer.

However, the selection of an initiator for a specific monomer is highly dependent on the desired polymerization temperature, the reactivity of the monomer, and the solvent system used. The literature predominantly associates acetyl cyclohexylsulfonyl peroxide with PVC production in both bulk and suspension systems. thieme-connect.dedokumen.pub Therefore, while it is chemically plausible that it could initiate acrylate polymerization, it is not its primary or documented industrial application based on the available sources.

Emulsion Polymerization Processes

Acetyl cyclohexylsulfonyl peroxide is identified as an oil-soluble initiator suitable for various polymerization processes, including emulsion polymerization. In this process, the monomer is dispersed in an aqueous phase with the aid of an emulsifying agent, forming micelles. While water-soluble initiators like persulfates are commonly used to generate free radicals in the aqueous phase, oil-soluble initiators such as acetyl cyclohexylsulfonyl peroxide can also be employed. google.com

In such systems, the oil-soluble initiator is located within the monomer droplets and micelles. Radical generation occurs within these hydrophobic environments, initiating polymerization. The resulting polymer particles are stabilized by the emulsifier, preventing coagulation and allowing for effective heat dissipation through the aqueous medium. google.com This method is particularly relevant in the production of vinyl chloride resins. google.com Acetyl cyclohexylsulfonyl peroxide is listed among other known oil-soluble initiators, such as t-butyl peroxypivalate and diisopropyl peroxydicarbonate, for the polymerization of vinyl chloride. google.comepo.org It is also cited as a potential initiator in emulsion polymerization processes designed for preparing polymer-encapsulated pigments, where a nonionic initiator is preferred to minimize ionic residues in the final polymer. googleapis.com

Research and literature indicate a range of organic peroxides are suitable for the radical polymerization of vinyl chloride, with the choice of initiator often depending on the desired reaction temperature. Acetyl cyclohexylsulfonyl peroxide is effective in a moderate temperature range, typically between 40°C and 55°C.

| Initiator Name | Typical Temperature Range (°C) for 10-hr Half-life | Reference |

|---|---|---|

| Acetyl cyclohexylsulfonyl peroxide | 38 | dokumen.pub |

| Diisopropyl peroxydicarbonate | 49 | dokumen.pub |

| t-Butyl peroxyneodecanoate | 49 | dokumen.pub |

| t-Butyl peroxypivalate | 57 | dokumen.pub |

| Dilauroyl peroxide | 64 | dokumen.pub |

Copolymerization and Grafting Reactions Initiated by Acetyl Cyclohexylsulfonyl Peroxide

Free radical initiators are fundamental to the synthesis of copolymers, including those used as intermediates for subsequent grafting reactions. Acetyl cyclohexylsulfonyl peroxide can be utilized as an initiator in various vinyl polymerization methods, such as bulk, solution, or suspension polymerization, to produce copolymers. google.com The incorporation of peroxide groups into a copolymer backbone during its initial synthesis can create active sites for later grafting processes. google.com

Acetyl cyclohexylsulfonyl peroxide is listed as a suitable radical initiator in processes that can be used to create random, block, and graft copolymers, including those involving elastomeric materials like ethylene-propylene-diene (EPDM) rubber. google.comgoogleapis.com The generation of free radicals by the peroxide can abstract a hydrogen atom from an existing polymer backbone (such as an elastomer), creating a macro-radical. This active site on the elastomer can then initiate the polymerization of a second monomer, forming a grafted chain. This "grafting-from" approach is a common strategy for producing high-impact polymers, where a rigid thermoplastic is grafted onto a rubbery backbone to improve toughness and impact resistance.

While acetyl cyclohexylsulfonyl peroxide is identified as a potential initiator for such reactions, detailed research findings and specific examples focusing on its efficiency or application in grafting onto elastomeric backbones for high-impact polymers were not available in the reviewed literature. google.comgoogleapis.com

Synergistic Effects with Polymer Additives

The interaction between polymerization initiators and other additives can significantly influence the reaction kinetics and final properties of the polymer. These effects are of great interest in industrial applications for optimizing processes and material performance.

Hindered Amine Light Stabilizers (HALS) are primarily added to polymers to protect them from degradation caused by UV light and thermal stress. They function by scavenging free radicals formed during photo-oxidation. An investigation into the scientific and patent literature did not yield specific research or data on synergistic or co-initiation effects between acetyl cyclohexylsulfonyl peroxide and HALS in polymerization systems. While both compound types are used in polymer production, there is no available evidence to suggest they are used together to create a synergistic initiation system. google.comgoogleapis.com

Advanced Research Applications of Peroxide, Acetyl Cyclohexylsulfonyl in Materials Science and Environmental Chemistry

Role in High-Energy Material Formulations

Utilization of Acetyl Cyclohexylsulfonyl Peroxide in Solid Rocket Propellant Formulation

There is currently no publicly available scientific literature or patent documentation that details the utilization of Peroxide, acetyl cyclohexylsulfonyl as a component in solid rocket propellant formulations. While organic peroxides can be used in various chemical processes, specific data on the application of this particular compound in propellants is not found in the accessible domain.

Studies on Material Degradation and Stability

Employment of Acetyl Cyclohexylsulfonyl Peroxide in Thermal Stress-Induced Material Degradation Investigations

Environmental Chemistry Applications of this compound

Harnessing Decomposition Properties for Pollutant and Contaminant Remediation in Soil and Water

There is no available research that documents the use of this compound for the remediation of pollutants and contaminants in soil and water. While other peroxides are utilized in environmental remediation, the specific application of this compound's decomposition properties for such purposes is not supported by current publicly accessible data.

Application in Gelcasting Compositions

Information regarding the specific application of this compound in gelcasting compositions is not present in the available scientific and technical literature. Although organic peroxides are used in the curing of various resins and polymers, its role in gelcasting is not documented. arkema.com

Future Research Directions and Emerging Areas in Peroxide, Acetyl Cyclohexylsulfonyl Chemistry

Development of Novel Acetyl Cyclohexylsulfonyl Peroxide Analogs with Tunable Reactivity

A significant avenue of future research lies in the synthesis and characterization of novel analogs of acetyl cyclohexylsulfonyl peroxide. The goal is to create derivatives with tailored reactivity, thermal stability, and substrate specificity. By modifying the cyclohexyl or acetyl moieties of the molecule, researchers can influence the electronic and steric environment of the peroxide bond. This, in turn, allows for the fine-tuning of its decomposition rate and the nature of the resulting radicals.

Key Research Thrusts:

Substitution on the Cyclohexyl Ring: Introducing electron-withdrawing or electron-donating groups onto the cyclohexane ring can alter the stability of the peroxide. For instance, electron-withdrawing groups are expected to increase the thermal stability by stabilizing the peroxide linkage, while electron-donating groups might lower the decomposition temperature, making the peroxide more reactive at lower temperatures.

Modification of the Acetyl Group: Replacing the acetyl group with other acyl or sulfonyl groups can also modulate the peroxide's reactivity. This could lead to the development of initiators with a broader range of activation temperatures and half-lives, making them suitable for a wider array of polymerization processes.

Introduction of Functional Groups: Incorporating specific functional groups into the analog structure could impart new properties, such as enhanced solubility in different solvents or the ability to participate in secondary reactions, leading to novel polymer architectures.

Potential Impact:

The development of such analogs would provide a toolbox of initiators with predictable and controllable reactivity. This would enable more precise control over polymerization reactions, leading to polymers with improved properties and performance characteristics.

| Analog Structure Modification | Expected Effect on Reactivity | Potential Application |

|---|---|---|

| Electron-withdrawing group on cyclohexyl ring | Decreased decomposition rate, increased thermal stability | High-temperature polymerization |

| Electron-donating group on cyclohexyl ring | Increased decomposition rate, decreased thermal stability | Low-temperature curing of resins |

| Replacement of acetyl group with a longer-chain acyl group | Modified solubility and decomposition kinetics | Specialty polymer synthesis |

Exploration of New Catalytic Decomposition Pathways for Enhanced Control

The decomposition of organic peroxides is a critical step in their application as radical initiators. While thermal decomposition is the most common method, there is growing interest in catalytic decomposition pathways to achieve greater control over the initiation process. noaa.gov Transition metal complexes, for example, are known to catalyze the decomposition of peroxides, often at lower temperatures than thermal decomposition. noaa.gov

Research Focus Areas:

Transition Metal Catalysis: Investigating the use of various transition metal catalysts (e.g., copper, cobalt, iron complexes) to promote the controlled decomposition of acetyl cyclohexylsulfonyl peroxide. noaa.gov The choice of metal and its ligand sphere can influence the decomposition rate and the selectivity of the radical generation process.

Photocatalysis: Exploring the use of light-sensitive catalysts (photocatalysts) to trigger the decomposition of the peroxide. This would offer spatial and temporal control over the initiation process, which is highly desirable in applications such as 3D printing and advanced materials fabrication.

Enzymatic Catalysis: While still a nascent area for synthetic organic peroxides, the study of enzymatic decomposition could lead to highly selective and environmentally benign initiation systems.

Anticipated Benefits:

Catalytic decomposition pathways could enable polymerization reactions to be conducted under milder conditions, reducing energy consumption and minimizing side reactions. Furthermore, the ability to switch the catalytic activity "on" and "off" would provide unprecedented control over the polymerization process.

Advanced Computational Modeling for Predictive Understanding of Peroxide, Acetyl Cyclohexylsulfonyl Behavior

Computational chemistry offers a powerful tool for understanding the complex behavior of organic peroxides at a molecular level. Advanced computational models can provide insights into decomposition mechanisms, predict thermal stability, and guide the design of new peroxide analogs.

Key Modeling Approaches:

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of acetyl cyclohexylsulfonyl peroxide and its analogs. aidic.it This allows for the prediction of bond dissociation energies, reaction pathways for decomposition, and the influence of structural modifications on reactivity.

Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the molecular structure of a compound and its physicochemical properties. researchgate.netnih.govscispace.com By developing QSPR models for acetyl cyclohexylsulfonyl peroxide and its derivatives, it would be possible to predict properties like thermal stability and decomposition kinetics without the need for extensive experimental work. researchgate.netnih.govscispace.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the peroxide in different solvent environments and its interaction with other molecules, such as monomers and catalysts. This can provide a more realistic picture of the initiation process in a polymerization reaction.

Projected Outcomes:

The development of accurate and predictive computational models would accelerate the discovery and optimization of new peroxide-based initiators. It would also enhance the safety of handling and using these high-energy compounds by providing a better understanding of their hazard potential.

| Computational Method | Information Gained | Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | Bond energies, reaction mechanisms, electronic structure | Rational design of new peroxide analogs |

| Quantitative Structure-Property Relationship (QSPR) | Prediction of thermal stability and reactivity | Rapid screening of potential new initiators |

| Molecular Dynamics (MD) | Solvent effects, intermolecular interactions | Optimization of reaction conditions |

Sustainable and Green Chemistry Approaches in this compound Synthesis and Application

In line with the growing emphasis on sustainable chemistry, future research will undoubtedly focus on developing greener methods for the synthesis and application of acetyl cyclohexylsulfonyl peroxide. thousandscomposite.com This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Areas for Green Chemistry Innovation:

Greener Synthetic Routes: Developing synthetic pathways that utilize less hazardous starting materials and solvents. This could involve exploring biocatalytic routes or using more environmentally benign oxidizing agents. The use of hydrogen peroxide as a green oxidant is a promising area of research for the synthesis of various organic compounds. researchgate.netdoria.fi

Atom Economy: Designing synthetic methods that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Recyclable Catalysts: In the context of catalytic decomposition, the development of heterogeneous or recyclable catalysts is a key goal of green chemistry. polymtl.ca This would reduce the environmental impact associated with catalyst disposal.

Biodegradable Analogs: Investigating the synthesis of biodegradable analogs of acetyl cyclohexylsulfonyl peroxide that break down into non-toxic products after their intended use.

Future Vision:

The ultimate goal is to create a closed-loop lifecycle for acetyl cyclohexylsulfonyl peroxide and its related compounds, where they are synthesized from renewable resources, used efficiently in chemical processes, and either recycled or degrade harmlessly in the environment. This vision aligns with the broader objectives of green chemistry and sustainable development.

常见问题

Q. How can researchers reconcile conflicting toxicity data in aquatic bioassays?

- Methodological Answer : Standardize test organisms (e.g., Daphnia magna) and exposure durations across studies. Use probabilistic hazard assessment models to account for variability in LC50 values. Cross-validate with quantitative structure-activity relationship (QSAR) predictions for sulfonyl peroxides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。